3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid
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Overview
Description
3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile (MeCN).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Deprotection: TFA in dichloromethane (DCM) or HCl in methanol.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Deprotection: The free amine derivative of the compound.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Could be explored for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid depends on its specific application
Bromine and Fluorine Atoms: Can participate in halogen bonding and other non-covalent interactions.
Amino Group: Can form hydrogen bonds and engage in nucleophilic reactions.
Benzoic Acid Core: Provides a rigid aromatic framework for interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-bromo-2-fluorobenzoic acid: Similar structure but lacks the Boc protecting group.
3-Bromo-2-fluorobenzoic acid: Lacks the amino group.
6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid: Lacks the bromine atom.
Properties
Molecular Formula |
C12H13BrFNO4 |
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Molecular Weight |
334.14 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
JPYFWHHDDFYOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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